MFCD02966631

Description

MFCD02966631 is a chemical compound cataloged under the MDL number system, though its exact structural identity remains unspecified in publicly accessible databases. Its synthesis likely involves coupling reactions or halogenation processes, as seen in structurally related compounds .

Properties

IUPAC Name |

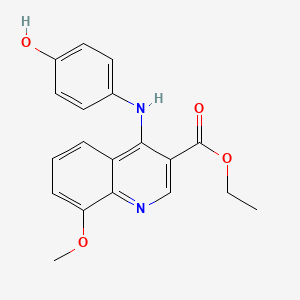

ethyl 4-(4-hydroxyanilino)-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-25-19(23)15-11-20-18-14(5-4-6-16(18)24-2)17(15)21-12-7-9-13(22)10-8-12/h4-11,22H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDKWSNZJROJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)O)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02966631 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of reactants are processed in reactors with continuous monitoring of reaction parameters.

Automated Control: Advanced control systems are used to maintain optimal reaction conditions, ensuring consistent product quality.

Quality Assurance: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02966631 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts to facilitate reaction rates.

Solvents: Organic solvents like ethanol, methanol, or dichloromethane to dissolve reactants and products.

Major Products

Scientific Research Applications

MFCD02966631 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

Industry: Utilized in the development of new materials, coatings, and industrial processes.

Mechanism of Action

The mechanism of action of MFCD02966631 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: It binds to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, altering metabolic pathways and cellular functions.

Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02966631 with three structurally or functionally similar compounds, leveraging data from diverse sources:

Table 1: Structural and Physicochemical Comparison

Table 2: Functional and Application Comparison

Key Findings:

Structural Divergence: CAS 1046861-20-4 (C₆H₅BBrClO₂) shares boronic acid functionality, making it a candidate for cross-coupling reactions, whereas CAS 1761-61-1 (C₇H₅BrO₂) is brominated, favoring flame-retardant applications .

Synthetic Efficiency :

- CAS 1761-61-1 achieves 98% yield via green synthesis (A-FGO catalyst), outperforming palladium-dependent methods for CAS 1046861-20-4 (75°C, 1.33 hours) .

Pharmacological Metrics :

- CAS 1046861-20-4 shows high blood-brain barrier (BBB) permeability (log $ K_p $ = -6.21 cm/s), advantageous for CNS-targeted drugs, whereas CAS 1022150-11-3 has higher bioavailability (score = 0.55) .

Safety :

- All compounds carry H302 (harmful if swallowed), but CAS 1022150-11-3 adds skin/eye irritation risks (H315, H319), necessitating stricter handling .

Critical Notes

- Data Gaps : Direct experimental data for this compound (e.g., crystallography, spectral data) are absent, requiring validation via studies like those in ’s supplementary tables .

- Functional Trade-offs : Boronic acids (CAS 1046861-20-4) offer catalytic versatility but lower solubility, whereas brominated aromatics (CAS 1761-61-1) excel in material science but lack bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.